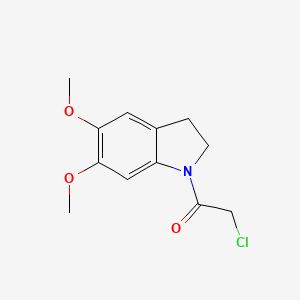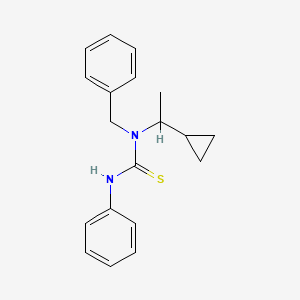
N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-N-(1-cyclopropylethyl)amine” is a chemical compound with the CAS Number: 133612-01-8 . It has a molecular weight of 175.27 and is typically stored at room temperature . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of “N-benzyl-N-(1-cyclopropylethyl)amine” is C12H17N . It contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis
“N-benzyl-N-(1-cyclopropylethyl)amine” has a molecular weight of 175.27 . It is typically stored at room temperature and is usually in liquid form .Applications De Recherche Scientifique
Structural and Vibrational Characterization N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea and its derivatives have been extensively studied for their structural, vibrational, and electronic properties. A study by Lestard et al. (2015) on a closely related thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, highlights the compound's unique U-shape conformation, intramolecular hydrogen bonding, and non-linear optical (NLO) behavior. These properties are essential for understanding the compound's potential applications in material science and molecular electronics (Lestard et al., 2015).
Anion Binding and Hydrogen Bonding Thiourea derivatives, including N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea, have been investigated for their ability to form hydrogen bonds and bind anions. Liu and Jiang (2008) demonstrated that N-benzamido-N'-benzoylthioureas could bind strongly to anions despite the presence of intramolecular hydrogen bonds, suggesting potential uses as anion receptors or organocatalysts (Liu & Jiang, 2008).
Catalysis and Asymmetric Synthesis The synthesis and characterization of chiral ligands and their applications in asymmetric synthesis have been a significant area of research. Sheeba et al. (2014) investigated chiral Ru(II) complexes with acylthiourea ligands for the efficient asymmetric transfer hydrogenation of ketones. This study indicates the potential of N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea derivatives in catalysis and asymmetric synthesis (Sheeba et al., 2014).
Antimicrobial and Antipathogenic Properties The antimicrobial and antipathogenic activities of thiourea derivatives are crucial for developing new therapeutic agents. Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells, demonstrating significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the therapeutic potential of N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Thermal Stabilization and Material Science In material science, N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea derivatives have been explored as thermal stabilizers. Sabaa et al. (2003) investigated N-Benzoyl-N'-p-substituted phenylthiourea derivatives as thermal stabilizers for rigid PVC, revealing their potential to improve the material's stability under thermal stress (Sabaa et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-15(17-12-13-17)21(14-16-8-4-2-5-9-16)19(22)20-18-10-6-3-7-11-18/h2-11,15,17H,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBGSSUAQFXIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

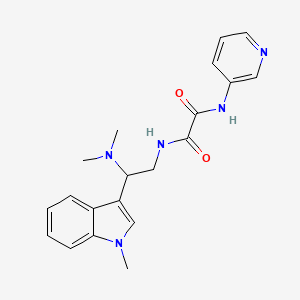
![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
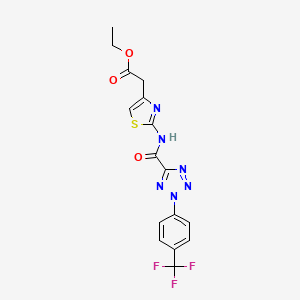
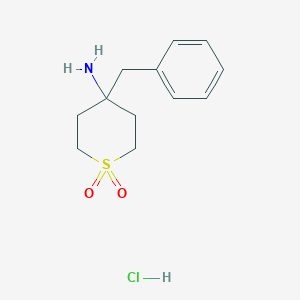
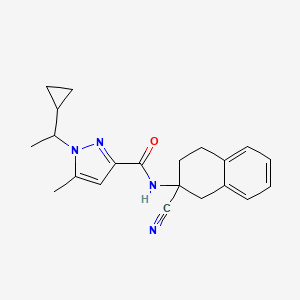
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)


![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)
